Atuveciclib S-Enantiomer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成ルートおよび反応条件

アツベシクリブ S-エナンチオマーの合成は、市販の出発物質から始まり、いくつかのステップを含みます。 合成における重要なステップは、ベンジルスルホキシミン基の形成であり、これは化合物の活性に不可欠です . 反応条件には、通常、ジメチルスルホキシド(DMSO)などの有機溶媒と、目的の生成物の形成を促進する触媒の使用が含まれます .

工業生産方法

アツベシクリブ S-エナンチオマーの工業生産は、実験室環境で使用されるものと同じ合成ルートに従いますが、より大規模です。 このプロセスには、収率と純度を最大化し、危険な試薬や溶媒の使用を最小限に抑えるための反応条件の最適化が含まれます . 最終生成物は、結晶化やクロマトグラフィーなどの技術を使用して精製され、高い純度と一貫性を確保します .

化学反応の分析

反応の種類

アツベシクリブ S-エナンチオマーは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてスルホキシドとスルホンを形成することができます。

還元: 還元反応は、化合物を対応する硫化物に戻すことができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は、通常、目的の生成物が得られるように、制御された温度とpH条件下で行われます .

主要な生成物

これらの反応から生成される主要な生成物には、さまざまな酸化型と還元型のアツベシクリブ S-エナンチオマーが含まれ、これらは、核磁気共鳴(NMR)分光法や質量分析法などの技術を使用してさらに分析および特性評価できます .

科学研究への応用

アツベシクリブ S-エナンチオマーは、以下を含む幅広い科学研究への応用があります。

がん研究: サイクリン依存性キナーゼ9の選択的阻害剤として、アツベシクリブ S-エナンチオマーは、がん細胞における転写調節の役割を研究するために使用されます。

生物学: この化合物は、転写伸長のメカニズムと、さまざまな生物学的システムにおける遺伝子発現の調節を調査するために使用されます.

医学: アツベシクリブ S-エナンチオマーは、調節されていない転写プロセスによって駆動されるがんの治療のための潜在的な治療薬として検討されています.

科学的研究の応用

作用機序

アツベシクリブ S-エナンチオマーは、転写伸長の重要な調節因子であるサイクリン依存性キナーゼ9を選択的に阻害することで、その効果を発揮します。 . このリン酸化は、転写開始から伸長への移行に不可欠です。 サイクリン依存性キナーゼ9を阻害することにより、アツベシクリブ S-エナンチオマーはこのプロセスを阻害し、転写のダウンレギュレーションと遺伝子発現の抑制につながります .

類似化合物の比較

類似化合物

エニトシクリブ: MYC駆動リンパ腫の前臨床モデルで有望な結果を示した、もう1つの選択的サイクリン依存性キナーゼ9阻害剤.

KB-0742: 同様の作用機序と潜在的な治療用途を持つ、サイクリン依存性キナーゼ9阻害剤.

独自性

アツベシクリブ S-エナンチオマーは、サイクリン依存性キナーゼ9に対する高い選択性と効力においてユニークです。 そのベンジルスルホキシミン基は、その活性と選択性に寄与する独特の構造的特徴です . さらに、アツベシクリブ S-エナンチオマーは、前臨床試験で優れた薬物動態特性と忍容性を示しており、さらなる開発のための有望な候補となっています .

類似化合物との比較

Similar Compounds

Enitociclib: Another selective cyclin-dependent kinase 9 inhibitor that has shown promising results in preclinical models of MYC-driven lymphomas.

Uniqueness

Atuveciclib S-Enantiomer is unique in its high selectivity and potency for cyclin-dependent kinase 9. Its benzyl sulfoximine group is a distinctive structural feature that contributes to its activity and selectivity . Additionally, this compound has demonstrated excellent pharmacokinetic properties and tolerability in preclinical studies, making it a promising candidate for further development .

生物活性

Atuveciclib S-enantiomer (BAY-1143572 S-enantiomer) is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator in the transcriptional control of oncogenes. This compound has emerged as a significant candidate in cancer therapy due to its ability to inhibit the positive transcription elongation factor b (PTEFb) complex, which includes CDK9 and cyclin T1. The following sections detail its biological activity, mechanisms, pharmacokinetics, and clinical implications.

Atuveciclib selectively inhibits CDK9, which is crucial for the regulation of RNA polymerase II and the transcription of genes involved in cell proliferation and survival. By inhibiting CDK9, Atuveciclib disrupts the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, leading to decreased expression of anti-apoptotic proteins such as Mcl-1 and c-MYC, which are often overexpressed in various cancers .

In Vitro Activity

The biological activity of Atuveciclib has been characterized through various in vitro studies:

- IC50 Values :

These values indicate a strong potency against CDK9, suggesting that Atuveciclib can effectively inhibit cancer cell growth.

In Vivo Efficacy

In vivo studies have demonstrated significant antitumor activity in xenograft models:

- Xenograft Studies :

- In MOLM-13 xenograft mouse models, daily dosing at 6.25 mg/kg resulted in a treatment-to-control (T/C) ratio of 0.64, while higher doses (12.5 mg/kg) yielded a T/C ratio of 0.49 (p<0.001) .

- Dosing schedules of three days on and two days off at higher doses (25 mg/kg) showed even stronger antitumor effects with T/C ratios dropping to 0.20 (p<0.001) .

Pharmacokinetics

Pharmacokinetic evaluation reveals critical insights into the drug's behavior in biological systems:

- Blood Clearance : Low blood clearance rate at 1.1 L/h/kg.

- Volume of Distribution : Moderate to high volume at 1.0 L/kg.

- Half-Life : Short half-life of approximately 0.6 hours .

These pharmacokinetic properties suggest that while Atuveciclib is effective, its rapid clearance necessitates careful dosing strategies to maintain therapeutic levels.

Clinical Trials and Safety Profile

Atuveciclib has entered clinical trials for advanced cancers, including leukemia. A phase I study focused on safety, tolerability, pharmacokinetics, maximum tolerated dose (MTD), and preliminary antitumor activity:

- Adverse Events : Neutropenia was the most prominent adverse effect observed, likely due to on-target inhibition of MCL-1 in circulating white blood cells .

Summary Table of Biological Activity

| Parameter | Value |

|---|---|

| IC50 (CDK9/CycT1) | 16 nM |

| IC50 (MOLM-13) | 310 nM |

| IC50 (A2780) | 380 nM |

| In Vivo T/C Ratio (6.25 mg/kg) | 0.64 |

| In Vivo T/C Ratio (12.5 mg/kg) | 0.49 |

| Blood Clearance | 1.1 L/h/kg |

| Volume of Distribution | 1.0 L/kg |

| Half-Life | ~0.6 hours |

特性

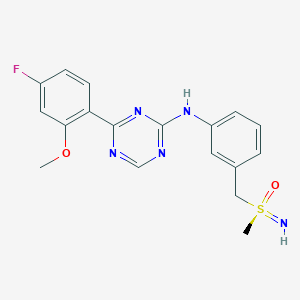

IUPAC Name |

4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)/t27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWKGTGIJRCOOM-MHZLTWQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C[S@@](=N)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。